molecular formula C9H14F5NO2 B13119809 tert-Butyl 2-amino-4,4,5,5,5-pentafluoropentanoate

tert-Butyl 2-amino-4,4,5,5,5-pentafluoropentanoate

Cat. No.: B13119809
M. Wt: 263.20 g/mol
InChI Key: UQFNNYKTBXYIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl2-amino-4,4,5,5,5-pentafluoropentanoate is an organic compound that features a tert-butyl ester group, an amino group, and a highly fluorinated pentanoate chain. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl2-amino-4,4,5,5,5-pentafluoropentanoate typically involves the esterification of 2-amino-4,4,5,5,5-pentafluoropentanoic acid with tert-butyl alcohol. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl2-amino-4,4,5,5,5-pentafluoropentanoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl2-amino-4,4,5,5,5-pentafluoropentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorinated chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorinated chain.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted fluorinated compounds.

Scientific Research Applications

tert-Butyl2-amino-4,4,5,5,5-pentafluoropentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl2-amino-4,4,5,5,5-pentafluoropentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated chain can enhance the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding and electrostatic interactions. These properties make it a valuable tool in the study of biochemical pathways and the development of targeted therapies .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl2-amino-5,5,5-trifluoropentanoate
  • tert-Butyl2-amino-4,4,4-trifluorobutanoate
  • tert-Butyl2-amino-3,3,3-trifluoropropanoate

Uniqueness

tert-Butyl2-amino-4,4,5,5,5-pentafluoropentanoate is unique due to its highly fluorinated pentanoate chain, which imparts distinct chemical and physical properties. The presence of five fluorine atoms increases the compound’s lipophilicity and metabolic stability, making it particularly useful in pharmaceutical and industrial applications .

Properties

Molecular Formula

C9H14F5NO2

Molecular Weight

263.20 g/mol

IUPAC Name

tert-butyl 2-amino-4,4,5,5,5-pentafluoropentanoate

InChI

InChI=1S/C9H14F5NO2/c1-7(2,3)17-6(16)5(15)4-8(10,11)9(12,13)14/h5H,4,15H2,1-3H3

InChI Key

UQFNNYKTBXYIJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC(C(F)(F)F)(F)F)N

Origin of Product

United States

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